Podocarpic acid

Descripción general

Descripción

El ácido podocárpico es un compuesto diterpenoide natural que se aisló por primera vez de la resina de especies de Podocarpus, como Podocarpus cupressins y Podocarpus dacrydioides . Es conocido por sus diversas actividades biológicas, que incluyen propiedades antileucémicas, antifúngicas e insecticidas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido podocárpico se puede sintetizar a través de varias rutas químicas. Un método común implica la nitración del ácido podocárpico utilizando ácido nítrico en ácido acético . Otro enfoque incluye el uso de aleno y luz ultravioleta en tetrahidrofurano a -78°C . Además, el ácido podocárpico se puede preparar reaccionando con poliaminas en presencia de PyBOP y DIPEA en dimetilformamida .

Métodos de producción industrial

La producción industrial de ácido podocárpico generalmente implica la extracción de fuentes naturales, como la resina de especies de Podocarpus. El proceso de extracción es seguido por pasos de purificación para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido podocárpico experimenta varias reacciones químicas, que incluyen:

Oxidación: El ácido podocárpico se puede oxidar para formar varios derivados de ácido de resina oxidados.

Reducción: Las reacciones de reducción pueden convertir el ácido podocárpico en diferentes formas reducidas.

Sustitución: Las reacciones de sustitución, como la nitración, pueden introducir grupos nitro en el anillo aromático del ácido podocárpico.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen ozono y borohidruro de sodio en etanol/diclorometano.

Reducción: El borohidruro de sodio en metanol/etanol se utiliza comúnmente para reacciones de reducción.

Sustitución: El ácido nítrico en ácido acético se utiliza para reacciones de nitración.

Principales productos formados

Oxidación: Derivados de ácido de resina oxidados.

Reducción: Formas reducidas de ácido podocárpico.

Sustitución: Ácido podocárpico sustituido con nitro.

Aplicaciones Científicas De Investigación

Chemical Applications

Chiral Template in Synthesis

Podocarpic acid serves as an effective chiral template in the synthesis of various diterpenoids. Its structural features enable the construction of complex polycyclic structures, which are crucial for developing bioactive compounds. Research has demonstrated its utility in synthesizing key intermediates for compounds like aphidicolin and stemodin, showcasing its importance in organic synthesis .

Table 1: Diterpenoids Synthesized from this compound

Biological Applications

Antitumor Activity

Studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate demonstrated potent cytotoxicity against human epidermoid carcinoma cells, with a notable 50% inhibition at a concentration of . However, further evaluations against certain leukemias did not yield significant results.

Antiviral Properties

Recent investigations have revealed that this compound derivatives can act as potential antiviral agents against drug-resistant influenza A viruses. Certain synthesized derivatives exhibited nanomolar activity against H1N1 strains resistant to standard treatments like oseltamivir and amantadine. These compounds inhibit the virus by targeting hemagglutinin-mediated membrane fusion .

Table 2: Biological Activities of this compound Derivatives

Medicinal Applications

Anti-inflammatory and Antioxidant Effects

this compound has been identified as a novel activator of the Transient Receptor Potential Ankyrin 1 (TRPA1), influencing multiple biochemical pathways related to inflammation and oxidative stress. This activation leads to anti-inflammatory effects and cellular protection against oxidative damage .

Potential Drug Development

The compound's ability to modulate biological pathways positions it as a candidate for developing new anti-inflammatory drugs. Its derivatives are being explored for their therapeutic potential in treating various conditions linked to inflammation and oxidative stress .

Case Studies

Case Study: this compound Derivatives Against MRSA

A series of this compound-polyamine conjugates were synthesized to evaluate their antimicrobial properties. Notably, one derivative showed significant growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity observed. This highlights the potential for developing new antibiotics based on this compound scaffolds .

Case Study: Antiviral Efficacy Against Influenza A

In a study evaluating the efficacy of this compound derivatives against influenza A viruses, certain compounds displayed robust antiviral activity, suggesting their potential as therapeutic agents in combating viral infections resistant to conventional treatments .

Mecanismo De Acción

El ácido podocárpico ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha demostrado que inhibe la expansión y división de las células vegetales, exhibe actividad antileucémica y posee propiedades antifúngicas . Los objetivos moleculares y las vías exactas implicadas en estas actividades aún se encuentran bajo investigación.

Comparación Con Compuestos Similares

El ácido podocárpico es único debido a sus diversas actividades biológicas y estructura química. Compuestos similares incluyen:

Ácido deshidroabiético: Otro diterpenoide con propiedades antifúngicas.

Momilactonas A y B: Compuestos fungitóxicos hacia Cladosporium cucumerinum.

Oidiolactonas: Dilactonas de norditerpeno tetracíclico con actividades antifúngicas y antitumorales.

Actividad Biológica

Podocarpic acid, a naturally occurring diterpene, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor potential, antimicrobial effects, and implications in metabolic disorders. The findings are supported by various studies, case analyses, and data tables.

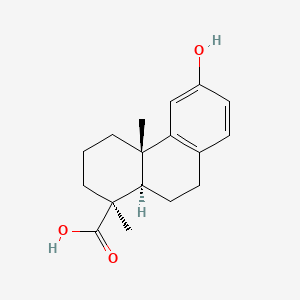

Chemical Structure and Properties

This compound is classified as a diterpene, specifically a member of the podocarpane family. Its chemical structure contributes to its biological activity, with the molecular formula being . The compound exhibits a unique arrangement of functional groups that influence its interaction with biological systems.

Antitumor Activity

Research has demonstrated that this compound derivatives possess significant antitumor properties. A study investigating synthetic intermediates derived from this compound revealed their ability to inhibit the growth of human epidermoid carcinoma cells. Notably, one derivative showed a remarkable cytotoxicity with an IC50 value of M against these cancer cells .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Name | IC50 (M) | Cell Line | Reference |

|---|---|---|---|

| Methyl 6 alpha-bromo-7-oxo-O-methylpodocarpate | Human epidermoid carcinoma | ||

| Other derivatives | Variable | L1210 and P388 lymphoid leukemias |

Despite promising in vitro results, further evaluations in vivo did not yield significant antitumor activity against certain leukemias .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects, particularly against various bacterial and fungal strains. A study assessed the antimicrobial activity of this compound and its polyamine derivatives, revealing that while this compound itself was inactive against tested microbes, certain derivatives exhibited notable antimicrobial properties.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (µM) | Microbial Strain | Reference |

|---|---|---|---|

| Polyamine derivative 7a | ≤0.24 | Staphylococcus aureus (MRSA) | |

| Polyamine derivative 19f | 5.4 | Staphylococcus aureus | |

| This compound | >100 | Various Gram-negative bacteria |

The results indicated that the length and structure of the polyamine chains attached to this compound significantly influenced their antimicrobial efficacy.

Metabolic Implications

Recent studies have linked this compound to metabolic disorders, particularly diabetes. A plasma metabolomic analysis indicated that higher levels of this compound were associated with increased odds of developing diabetes (adjusted odds ratio 7.1) . This finding suggests that while this compound may have therapeutic potential in certain contexts, it could also play a role in metabolic dysregulation.

Table 3: Association of this compound with Diabetes Risk

Propiedades

IUPAC Name |

(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h4,6,10,14,18H,3,5,7-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJILEYKNALCDDV-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878214 | |

| Record name | Podocarpic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5947-49-9 | |

| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-6-hydroxy-1,4a-dimethyl-1-phenanthrenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5947-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005947499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podocarpic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-1,4a-dimethylphenanthrene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PODOCARPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K80G5Z96Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.